N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The pyrazole ring is connected via an ethyl linker to a methanesulfonamide moiety. The cyclopropyl substituents may enhance metabolic stability and modulate lipophilicity compared to bulkier or polar substituents .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)13-6-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEADBGQVOCUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an ethylating agent followed by sulfonation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
| Compound Name / ID | Core Structure | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazole | 3,5-Dicyclopropyl; ethyl linker to methanesulfonamide | Methanesulfonamide, cyclopropyl |
| (S)-N-(1-(3-(1-Methyl-3-(methylsulfonyl)-biphenyl)... | Biphenyl + cyclopropane | Difluorophenyl, cyclopropa/cyclopenta fused rings, acetamide | Acetamide, difluorophenyl |
| (S)—N-(7-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)... | Indazole-pyridine | Chloropyridine, chlorophenyl, trifluoroacetamide (deprotected to amine) | Methanesulfonamide, chlorophenyl |
Key Observations :
- Cyclopropyl vs. Halogenated Substituents: The target compound’s cyclopropyl groups likely increase lipophilicity (logP) compared to the difluorophenyl or chlorophenyl groups in analogs .
- Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid fused-ring systems in ’s compound.
- Sulfonamide Position : Methanesulfonamide is retained in both the target and ’s compound, suggesting shared mechanisms of action (e.g., kinase inhibition or protease binding).
Comparison :
- The target compound’s synthesis may require cyclopropanation under high-strain conditions, whereas ’s compound utilizes cross-coupling for biphenyl assembly.
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Structural Characteristics
The compound features a pyrazole ring substituted with dicyclopropyl groups and linked to a methanesulfonamide moiety. The unique structure enhances its solubility and reactivity, making it a promising candidate in medicinal chemistry. The dicyclopropyl groups contribute to steric properties that may influence biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways.
- Anticancer Properties : Studies suggest that this compound may target various cancer cell lines, potentially disrupting cell proliferation and inducing apoptosis. It has been explored for its efficacy against breast cancer cells, where it demonstrated synergistic effects when combined with doxorubicin .
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing effective binding to enzyme active sites. This binding can inhibit enzymatic activity, disrupting metabolic pathways relevant to various diseases .
Case Studies
- Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound exhibited cytotoxic effects. When used in combination with doxorubicin, it enhanced the drug's efficacy, suggesting potential for combination therapies in resistant cancer types .
- Enzymatic Inhibition : The compound's ability to inhibit specific enzymes was assessed through various assays, demonstrating significant reductions in enzyme activity associated with inflammatory responses.
Comparative Analysis
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Contains dimethyl substitutions instead of dicyclopropyl | Differing steric hindrance and potential reactivity |
| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Features a benzenesulfonamide group | Variation in solubility and biological activity |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide | Contains a methylthio group | Potentially different pharmacological profiles |
Future Directions
Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound. Understanding these relationships will aid in the rational design of new derivatives with enhanced biological activities and reduced side effects.
Q & A
Basic: What are the key steps in synthesizing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the pyrazole core and sulfonamide coupling. Key steps include:
- Cyclopropane introduction : Reacting 3,5-dicyclopropylpyrazole precursors with ethylenediamine derivatives under controlled pH (7–9) and temperature (60–80°C) to minimize ring-opening side reactions .
- Sulfonamide coupling : Methanesulfonyl chloride is added to the amine intermediate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or flash column chromatography for isolation. Optimizing solvent polarity (e.g., ethyl acetate/hexane gradients) improves yield and purity .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves the pyrazole and cyclopropane geometry, with bond angles and torsion angles critical for validating stereochemistry .
- NMR spectroscopy : H and C NMR identify unique proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm and pyrazole NH at δ 7.5–8.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns .
Advanced: What methodologies are used to investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Real-time binding kinetics (association/dissociation rates) are measured by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations .
- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2 or kinases). Docking scores and hydrogen-bonding interactions with residues (e.g., Arg120 in COX-2) guide mechanistic hypotheses .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound's bioactivity?
Methodological Answer:
- Functional group substitution : Replace cyclopropyl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Monitor changes in IC values via enzymatic assays .
- Pyrazole ring modification : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilicity and interaction with nucleophilic residues .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate molecular descriptors (logP, polar surface area) with activity data. Validate predictions with in vitro cytotoxicity assays .
Advanced: What computational approaches are used to model this compound's pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 inhibition. For example, the sulfonamide group may reduce BBB penetration due to high polarity .
- Molecular dynamics (MD) simulations : Simulate binding stability in aqueous environments (e.g., explicit solvent models) to evaluate conformational flexibility of the cyclopropyl groups .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs by alchemical transformations (e.g., cyclopropyl → vinyl substitution) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Cross-assay validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out assay-specific artifacts .
- Batch reproducibility : Ensure compound purity (>95% via HPLC) and confirm stereochemical consistency (circular dichroism) across experimental replicates .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
